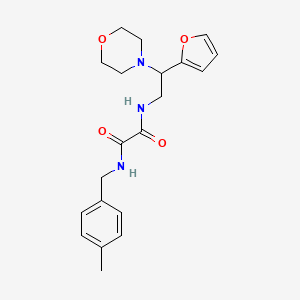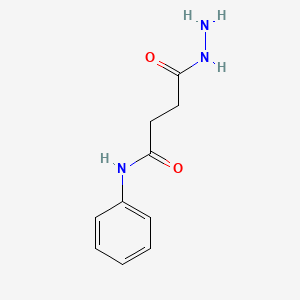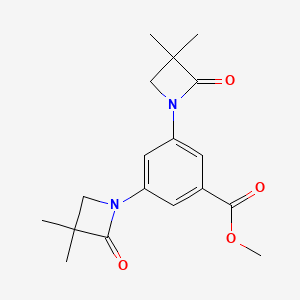![molecular formula C24H18ClN5O2 B2770072 N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031650-60-8](/img/no-structure.png)
N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C24H18ClN5O2 and its molecular weight is 443.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound of interest is related to a broad category of chemical entities with potential applications in medicinal chemistry and materials science. Research into similar compounds, such as triazoloquinazolines and their derivatives, has shown diverse chemical reactions and synthetic pathways that could be relevant for the development of new pharmaceuticals and materials. For instance, reactions of anthranilamide with isocyanates have led to the synthesis of oxazoloquinazolines, indicating versatile synthetic routes for related compounds (J. Chern et al., 1988). Additionally, the design and synthesis of novel benzothiazole-based triazoloquinazoline derivatives have been explored for their potential as lead molecules in various pharmacological activities (R. Gadhave & B. Kuchekar, 2020).
Biological Activity
The biological activities of triazoloquinazoline derivatives have been extensively studied, highlighting their potential in developing new therapeutic agents. These compounds have shown a range of biological activities, including antimicrobial, anticancer, and antihistaminic effects, which could be indicative of the potential applications of N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide in similar areas. For example, some derivatives have been identified as promising antimicrobial agents against various pathogens (N. Pokhodylo et al., 2021), while others have shown significant anticancer activity (B. N. Reddy et al., 2015). Additionally, novel triazoloquinazoline derivatives have been evaluated for their H1-antihistaminic activity, suggesting potential applications in allergy treatment (V. Alagarsamy et al., 2005).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 3-chlorobenzylamine with 3-methylbenzoyl chloride to form N-(3-chlorobenzyl)-3-methylbenzamide, which is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole to form N-(3-chlorobenzyl)-3-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide. This compound is then further reacted with acetic anhydride to form the final product.", "Starting Materials": [ "3-chlorobenzylamine", "3-methylbenzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "acetic anhydride" ], "Reaction": [ "Step 1: React 3-chlorobenzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(3-chlorobenzyl)-3-methylbenzamide.", "Step 2: React N-(3-chlorobenzyl)-3-methylbenzamide with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3-chlorobenzyl)-3-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: React N-(3-chlorobenzyl)-3-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide with acetic anhydride in the presence of a base such as pyridine to form the final product." ] } | |
Número CAS |
1031650-60-8 |
Fórmula molecular |
C24H18ClN5O2 |
Peso molecular |
443.89 |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18ClN5O2/c1-14-4-2-6-16(10-14)21-22-27-24(32)19-9-8-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-3-7-18(25)11-15/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2769996.png)
![1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2769998.png)
![2-([(Tert-butoxy)carbonyl]amino)-4,4-difluoropentanoic acid](/img/structure/B2769999.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide](/img/structure/B2770000.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide](/img/structure/B2770004.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)

![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2770010.png)
![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)
